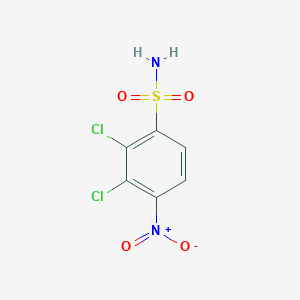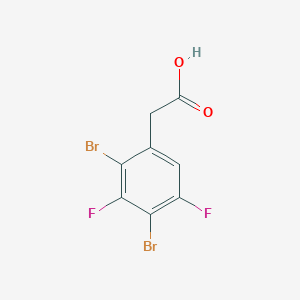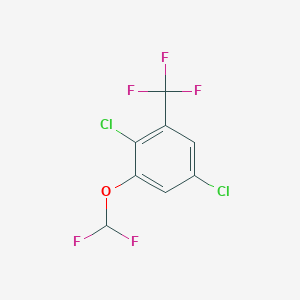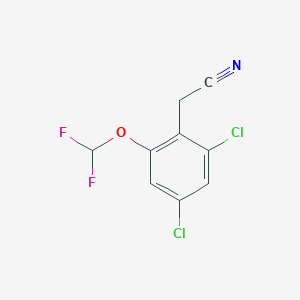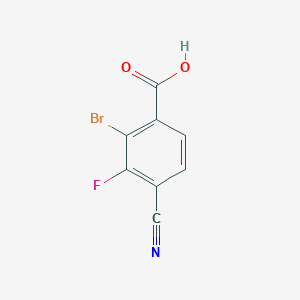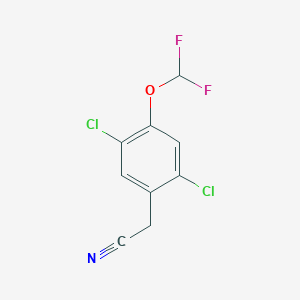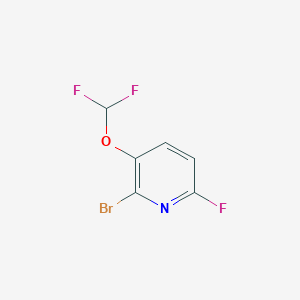
(4-Fluorophenyl) N-pyridin-3-ylcarbamate
説明
(4-Fluorophenyl) N-pyridin-3-ylcarbamate, also known as FPC, is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. It has been widely used in scientific research, especially in the fields of biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for FPC.
作用機序
The exact mechanism of action of (4-Fluorophenyl) N-pyridin-3-ylcarbamate is not fully understood. However, it is believed to interact with proteins and enzymes in a number of ways. For example, it is thought to bind to and inhibit the activity of certain enzymes, such as proteases and kinases. Additionally, it is believed to interact with certain proteins, such as the epidermal growth factor receptor, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a number of effects on cells and proteins. For example, it has been shown to modulate the activity of certain proteins, such as the epidermal growth factor receptor. Additionally, it has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to have an effect on cell growth and differentiation.
実験室実験の利点と制限
(4-Fluorophenyl) N-pyridin-3-ylcarbamate has a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize, and the reaction can be carried out in an aqueous solution. Additionally, it is relatively non-toxic, and the reaction can be carried out at room temperature. However, there are some limitations to its use in lab experiments. For example, the reaction time is relatively long, and the yield of the reaction can be low. Additionally, it is not very soluble in water, and the reaction can be slow at higher concentrations.
将来の方向性
There are a number of future directions for research on (4-Fluorophenyl) N-pyridin-3-ylcarbamate. For example, further research could be done to better understand its mechanism of action, and to develop more efficient methods for its synthesis. Additionally, further research could be done to explore its potential applications in biochemistry and physiology. Finally, further research could be done to explore its potential therapeutic applications, such as its use in the treatment of various diseases.
科学的研究の応用
(4-Fluorophenyl) N-pyridin-3-ylcarbamate has been widely used in scientific research, particularly in the fields of biochemistry and physiology. For example, it has been used in the study of enzyme activity, protein-protein interactions, and cell signaling pathways. It has also been used to study the structure and function of various proteins, such as the epidermal growth factor receptor. Additionally, this compound has been used to study the effects of chemical compounds on cell growth and differentiation.
特性
IUPAC Name |
(4-fluorophenyl) N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-3-5-11(6-4-9)17-12(16)15-10-2-1-7-14-8-10/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMXZHRDLWPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



